N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide
Description
N-[(2Z)-1,3-Benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide is a heterocyclic compound featuring a benzothiazole core fused with an isoindole-1,3-dione moiety and a branched aliphatic amide chain. The isoindole-dione group contributes rigidity and electron-withdrawing effects, while the methylbutanamide side chain may influence solubility and pharmacokinetics.
Properties
Molecular Formula |
C20H17N3O3S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanamide |
InChI |
InChI=1S/C20H17N3O3S/c1-11(2)16(23-18(25)12-7-3-4-8-13(12)19(23)26)17(24)22-20-21-14-9-5-6-10-15(14)27-20/h3-11,16H,1-2H3,(H,21,22,24) |
InChI Key |
FTMARFWGXQDUOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1=NC2=CC=CC=C2S1)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide typically involves the condensation of 1,3-benzothiazole derivatives with isoindole derivatives under specific reaction conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in a dimethylformamide (DMF) solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and anticancer agent.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial growth by targeting bacterial enzymes or DNA. In cancer research, it may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death .
Comparison with Similar Compounds
Target Compound vs. N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-2/4-Substituted Benzamides ()
- Structural Differences: The target compound replaces the carbamothioyl group in ’s analogs with an isoindole-dione moiety.
- Synthesis: ’s analogs are synthesized via reactions between 2-aminobenzothiazole and benzoyl isothiocyanates. The target compound likely requires coupling a benzothiazole amine with an isoindole-dione-containing acid chloride, a method analogous to ’s amide synthesis .
- Bioactivity : Benzothiazole derivatives in exhibit moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria. The isoindole-dione group in the target compound could enhance binding to bacterial enzymes (e.g., DNA gyrase) due to increased planarity and hydrogen-bonding capacity .
Target Compound vs. (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide ()
- Structural Differences : ’s compound features a thiosemicarbazide group and a chlorobenzyl substituent, while the target compound replaces these with an isoindole-dione and methylbutanamide.
- Configuration : Both compounds share a Z-configuration at the imine bond, which is crucial for maintaining bioactive conformations in isatin-derived pharmaceuticals .
- Pharmacology : Thiosemicarbazides in are associated with anticancer and antimicrobial properties. The target compound’s isoindole-dione may offer improved metabolic stability compared to the hydrolytically labile thiosemicarbazide group .
Target Compound vs. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Functional Groups : ’s compound has a simpler amide structure with an N,O-bidentate directing group, whereas the target compound’s benzothiazole and isoindole-dione create a polycyclic system.
- Applications : The N,O-bidentate group in facilitates metal-catalyzed C–H functionalization, while the target compound’s complexity suggests a focus on biological activity rather than catalytic utility .
Physicochemical and Pharmacokinetic Properties
Pharmacological Potential
- Antibacterial Activity : The benzothiazole core in ’s analogs disrupts bacterial cell membranes or enzyme function. The target compound’s isoindole-dione may synergize with this mechanism by inhibiting topoisomerases .
- Anticancer Potential: Structural similarities to ’s thiosemicarbazides suggest possible DNA intercalation or protease inhibition. The methylbutanamide chain could improve blood-brain barrier penetration for CNS-targeted therapies .
- Toxicity and Drug-Likeness : Computational tools (e.g., molinspiration) predict moderate toxicity for benzothiazole derivatives. The isoindole-dione may reduce metabolic degradation compared to simpler amides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
